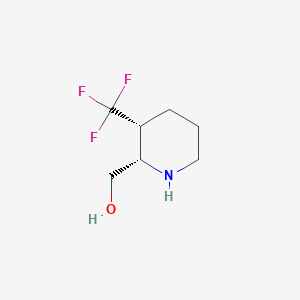

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol

CAS No.:

Cat. No.: VC13587078

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO |

|---|---|

| Molecular Weight | 183.17 g/mol |

| IUPAC Name | [(2S,3R)-3-(trifluoromethyl)piperidin-2-yl]methanol |

| Standard InChI | InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |

| Standard InChI Key | BUZAVNCLKBQJAT-PHDIDXHHSA-N |

| Isomeric SMILES | C1C[C@H]([C@H](NC1)CO)C(F)(F)F |

| SMILES | C1CC(C(NC1)CO)C(F)(F)F |

| Canonical SMILES | C1CC(C(NC1)CO)C(F)(F)F |

Introduction

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Preparation

The synthesis of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol typically involves multi-step chemical reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, piperidine derivatives are often synthesized using methods that involve the formation of the piperidine ring followed by the introduction of the trifluoromethyl and hydroxymethyl groups.

Biological Activities and Applications

Piperidine derivatives, including cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol, are explored for their pharmacological properties due to their ability to interact with biological targets effectively. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cell membrane penetration and interaction with enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume